2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetic acid” is a chemical compound with the molecular formula C11H11NO2S. It is related to the class of organic compounds known as indole-3-acetic acid derivatives . These compounds contain an acetic acid (or a derivative) linked to the C3 carbon atom of an indole .
Synthesis Analysis
The synthesis of sulfanylmethyl-substituted indol-3-yl-acetic acid was achieved by one-pot C-thiomethylation of acid with formaldehyde and 2-sulfanylethanol in an ethyl acetate–pyridine medium . This process resulted in a high yield (99%) .Molecular Structure Analysis
The molecular structure of this compound includes an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The compound also contains a sulfanyl group attached to the indole ring and an acetic acid moiety.Chemical Reactions Analysis
The compound has been used in the directed synthesis of {2-[(2-hydroxyethyl)sulfanylmethyl]indol-3-yl}acetic acid–derived pyrazole . The introduction of sulfur atoms, in particular, the 2-sulfanylethanol fragment, endows molecules with additional antioxidant properties .Mechanism of Action
While the exact mechanism of action for this specific compound is not mentioned in the retrieved papers, it is known that indole derivatives can have anti-inflammatory activity . This activity is often achieved through the inhibition of cyclooxygenases (COX), a group of protein enzymes involved in the synthesis of prostanoids .
Future Directions
The development of new indomethacin analogs that are equally effective in treating inflammatory pain but producing fewer side effects is an urgent task . The goal is to modify the structure of the basic indol-3-acetic acid molecule to preserve its anti-inflammatory activity but overcome possible negative ulcerogenic effects . This compound, with its unique structure, could potentially serve as a starting point for such developments .
properties
IUPAC Name |
2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c1-7-11(15-6-10(13)14)8-4-2-3-5-9(8)12-7/h2-5,12H,6H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INQCWEIRWMEEHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.